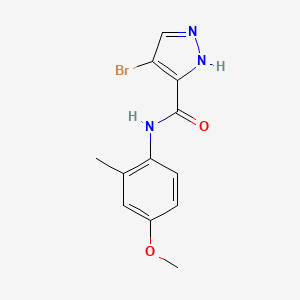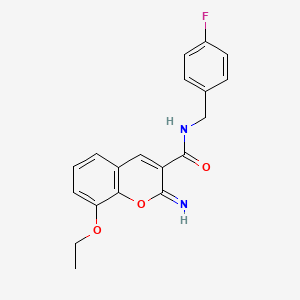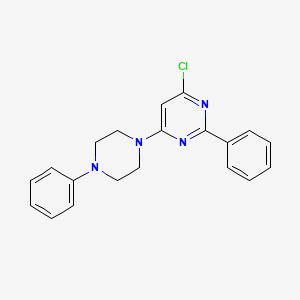![molecular formula C16H21N5O2 B4654498 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research as an inhibitor of nuclear factor kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the role of NF-κB in various biological processes.
Mechanism of Action
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase (IKK) β subunit. This modification prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins, which normally bind to NF-κB and prevent its translocation to the nucleus. As a result, the expression of NF-κB target genes is inhibited.
Biochemical and Physiological Effects:
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cytokine production: 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types.
2. Induction of apoptosis: 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
3. Inhibition of cell proliferation: 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to inhibit the proliferation of various cancer cell lines.
4. Modulation of immune response: 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to modulate the immune response by inhibiting the activation of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activation. This allows researchers to study the role of NF-κB in various biological processes without the confounding effects of other signaling pathways. However, 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to have off-target effects on other proteins, such as the proteasome and the mitogen-activated protein kinase (MAPK) pathway, which can complicate the interpretation of experimental results. Additionally, 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 is a relatively unstable compound that can degrade over time, requiring careful storage and handling.
Future Directions
1. Development of more potent and selective NF-κB inhibitors: While 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 is a valuable tool for studying NF-κB signaling, there is a need for more potent and selective inhibitors that can be used in vivo and in clinical settings.
2. Investigation of the role of NF-κB in aging and age-related diseases: NF-κB has been implicated in the aging process and the development of age-related diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Further research is needed to elucidate the mechanisms underlying these associations.
3. Development of combination therapies: 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to synergize with other anticancer agents, suggesting that combination therapies may be effective in treating certain types of cancer.
4. Investigation of the role of NF-κB in infectious diseases: NF-κB plays a crucial role in the immune response to infectious agents such as viruses and bacteria. Further research is needed to understand the mechanisms underlying NF-κB activation in response to these pathogens and to develop new therapies that target NF-κB in infectious diseases.
Scientific Research Applications
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been widely used in scientific research as an inhibitor of NF-κB activation. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. The inhibition of NF-κB activation by 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the role of NF-κB in various biological processes.
properties
IUPAC Name |
4-[(4-butylphenyl)carbamoylamino]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-4-5-11-6-8-12(9-7-11)19-16(23)20-13-10-18-21(2)14(13)15(17)22/h6-10H,3-5H2,1-2H3,(H2,17,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAMYGJBRKMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-butylphenyl)carbamoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4654430.png)

![5-bromo-2-methoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-methylbenzamide](/img/structure/B4654434.png)

![N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide](/img/structure/B4654451.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B4654463.png)


![N-(2-ethoxyphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4654492.png)
![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)

![2-[(4,6-dimethyl-2-{[methyl(phenyl)amino]carbonyl}thieno[2,3-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4654510.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4654514.png)